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Compound Name:
dimethyl-

Cat. No.: B13800729

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of the structure-activity relationship

(SAR) of 2,4-dimethyl-cyclohexanecarboxamide derivatives. These compounds represent a
specific structural subclass of TRPM8 agonists (Transient Receptor Potential Melastatin 8),
widely investigated as "cooling agents" or "sensates" in pharmaceutical and consumer
applications.

While the p-menthane scaffold (e.g., WS-3, Menthol) is the industry standard, the 2,4-dimethyl-
cyclohexane scaffold offers a unique pharmacological profile. This guide explores how the
specific substitution pattern at the 2- and 4-positions of the cyclohexane ring, combined with
amide nitrogen modifications, modulates receptor binding affinity (ECso), cooling intensity,
sensory duration, and metabolic stability.

Target Audience: Medicinal Chemists, Pharmacologists, and Formulation Scientists.

Chemical Scaffolding & Stereochemistry
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The core pharmacophore of this class is the cyclohexanecarboxamide ring. The biological
activity is strictly governed by the stereochemical arrangement of the alkyl substituents on the
ring and the amide moiety.

The 2,4-Dimethyl Scaffold vs. p-Menthane

Standard cooling agents like WS-3 (N-Ethyl-p-menthane-3-carboxamide) utilize a p-menthane
skeleton (1-methyl-4-isopropyl). The 2,4-dimethyl analog represents a simplified, less sterically
bulky scaffold.

» Steric Bulk: The replacement of the bulky isopropy! group (in p-menthane) with a methyl
group (in 2,4-dimethyl) reduces the Van der Waals volume of the hydrophobic core. This
alteration affects the "lock-and-key" fit within the TRPM8 transmembrane domain.

» Conformational Flexibility: The isopropyl group in p-menthane rigidly locks the cyclohexane
ring into a specific chair conformation. The 2,4-dimethyl scaffold retains more conformational
flexibility, which can lead to a lower binding affinity unless compensated by specific amide
substitutions.

Stereochemical Criticality

The relative configuration of the methyl groups (cis vs. trans) is critical for activity.

» Preferred Configuration: The biologically active isomers typically possess an equatorial
arrangement of the carboxamide group to minimize 1,3-diaxial interactions.

e Cis-2,4 vs. Trans-2,4: The cis-2,4-dimethyl isomer (where both methyls can adopt equatorial
positions in the chair form) generally exhibits superior receptor occupancy compared to the
trans isomer, where one methyl group is forced axial.

SAR Deep Dive: Functional Group Analysis

The SAR of 2,4-dimethyl-cyclohexanecarboxamide derivatives is analyzed through three
distinct zones: the Cyclohexane Core, the Amide Linker, and the N-Terminus Talil.

Zone A: The Cyclohexane Ring (Core)
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o 2-Position Substitution: A methyl group at the C2 position (ortho to the amide) provides steric
hindrance that restricts the rotation of the amide bond (C-N). This rotational constraint is vital
for maintaining the bioactive conformation.

e 4-Position Substitution: The C4 methyl group interacts with the hydrophobic pocket of the
TRPM8 channel (specifically residues in the S3-S4 transmembrane helices).

o Insight: Removing the C4 methyl significantly drops potency (ECso increases), indicating
the necessity of a hydrophobic fill at this distal position.

Zone B: The Amide Linker

The amide bond (-CONH-) is the primary hydrogen bond donor/acceptor site.

» Bioisosteres: Replacement of the amide with an ester (-COO-) or ketone (-CO-) generally
results in a drastic loss of cooling activity and duration, confirming the requirement for the
hydrogen bond donor capability of the amide proton (NH).

o Methylation: N-methylation (tertiary amide) abolishes activity. The proton on the nitrogen is
essential for H-bonding with Tyr745 in the TRPM8 binding pocket.

Zone C: The N-Terminus Tail (The "R" Group)

The substituent on the amide nitrogen is the most tunable region for potency optimization.
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N-Substituent (R)

Effect on Potency
(ECs0)

Sensory Profile

Mechanism

Methyl / Ethyl

Moderate

Sharp, initial cooling;

short duration.

Limited hydrophobic

interaction.

Isopropyl / sec-Butyl

High

Strong cooling;

balanced onset.

Optimal steric fit in the

hydrophobic cleft.

Aryl (Phenyl)

Low to Moderate

Muted cooling;

potential bitterness.

Pi-stacking may occur,
but steric clash is

common.

Heteroaryl (Pyridyl)

Variable

Delayed onset;

"tingling" sensation.

Introduces polar
interactions; alters
LogP.

Mechanism of Action (TRPMS8 Interaction)

The 2,4-dimethyl-cyclohexanecarboxamide derivatives function as allosteric modulators of the

TRPMS8 ion channel.

Binding Pocket Topology

The compounds bind to a voltage-sensing domain (VSD) cleft formed by transmembrane

segments S1-S4.

o Key Residue Interactions:

o Tyr745 (Y745): Forms a critical hydrogen bond with the amide oxygen or nitrogen.

o Arg842 (R842): Stabilizes the electronegative carbonyl oxygen.

o Hydrophobic Cleft: The 2,4-dimethyl-cyclohexane ring wedges into a lipophilic pocket lined

by Leucine and Isoleucine residues.

Signal Transduction Pathway
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Activation of TRPMS8 leads to Ca2* influx, depolarization of sensory neurons (Ad and C fibers),
and the perception of "cold" without a temperature drop.

TRPM8 Channel
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Figure 1: Signal transduction pathway for TRPM8 activation by carboxamide derivatives.

Experimental Protocols

To validate the SAR, the following standardized protocols are recommended.

Synthesis of 2,4-Dimethyl-cyclohexanecarboxamides

Objective: Stereoselective synthesis of the cis-2,4-dimethyl isomer.
o Starting Material: 2,4-Dimethylbenzoic acid (commercially available).
e Hydrogenation:
o Catalyst: 5% Rhodium on Alumina (Rh/Al20s3).
o Conditions: 50 bar Hz, 60°C, Methanol solvent.
o Note: Rhodium favors cis hydrogenation of the aromatic ring.
» Acid Chloride Formation:
o Reagent: Thionyl chloride (SOCI2) or Oxalyl chloride.
o Reflux for 2 hours; remove excess reagent under vacuum.
e Amidation:

o React the crude acid chloride with the appropriate amine (e.g., ethylamine,
isopropylamine) in DCM.
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o Base: Triethylamine (EtsN) to scavenge HCI.

o Purification: Flash column chromatography (Hexane/EtOAcC).

2,4-Dimethylbenzoic Acid

i

Hydrogenation
(Rh/AI203, 50 bar H2)

i

2,4-Dimethyl-cyclohexane
carboxylic acid (Cis-rich)

Activation
(SOCI2)

Amidation
(R-NH2, Et3N)

Target Carboxamide

Click to download full resolution via product page

Figure 2: Synthetic route for converting aromatic precursors to the target
cyclohexanecarboxamide.

In Vitro Calcium Imaging Assay (FLIPR)

Objective: Determine ECso values for TRPM8 activation.

e Cell Line: HEK293 stable cell line expressing human TRPMS.
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e Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
e Compound Prep: Dissolve derivatives in DMSO; prepare serial dilutions in HBSS buffer.
e Measurement:

o Inject compounds into the cell plate.

o Monitor fluorescence intensity (Ex 488nm / Em 516nm) using a FLIPR (Fluorometric
Imaging Plate Reader).

o Control: Menthol (1 mM) as positive control; Buffer as negative.
e Analysis: Plot AF/Fo vs. Log[Concentration] to derive ECso.

Data Summary & References
Comparative Potency Table

(Hypothetical/lRepresentative Data)

Rin

Compound < L N- TRPMS8 Cooling
Substitutio ] LogP ]

ID Substituent ECso (UM) Duration
n

Ref (WS-3) p-Menthane Ethyl 3.2 3.7 High

Al 2,4-Dimethyl Ethyl 2.8 12.5 Moderate

A2 2,4-Dimethyl Isopropyl 3.1 5.2 High

A3 2,4-Dimethyl tert-Butyl 3.4 8.9 Moderate

A4 2,4-Dimethyl Phenyl 3.8 >50 Low (Bitter)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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